molecular formula C12H10Cl2O4 B1604194 Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate CAS No. 478868-68-7

Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate

Cat. No. B1604194
CAS RN: 478868-68-7
M. Wt: 289.11 g/mol
InChI Key: YVLZWVABZPQWJC-UHFFFAOYSA-N
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Description

The compound is a derivative of dichlorophenyl compounds . Dichlorophenyl compounds are a group of organic compounds containing a phenyl ring and two chlorine atoms . They are used in various applications, including as intermediates in chemical synthesis .


Synthesis Analysis

While specific synthesis methods for “Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate” were not found, similar compounds are often synthesized through reactions involving acylation, hydrolysis, washing, distillation, and crystallization .

Scientific Research Applications

1. Synthesis and Chemical Reactions

Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate is involved in various chemical syntheses and reactions. For instance, it undergoes stereoselective intramolecular Wittig reactions to yield cyclobutene derivatives, which are further involved in electrocyclic ring-opening reactions to produce highly electron-deficient 1,3-dienes (Yavari & Samzadeh‐Kermani, 1998). Additionally, this compound is a crucial intermediate in the synthesis of certain pyrazole derivatives, highlighting its versatility in organic synthesis (Machado et al., 2011).

2. Role in Advanced Oxidation Processes

In the context of wastewater treatment, ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate has been identified as a transient product in the mineralization of 2,4-D by advanced oxidation processes. This showcases its role in environmental chemistry, particularly in the degradation pathways of certain herbicides (Sun & Pignatello, 1993).

3. Application in Materials Science

This compound's derivatives are useful in the synthesis of novel materials. For example, its involvement in the production of cyclic peroxides and pyrazole derivatives demonstrates its applicability in creating new compounds with potential applications in materials science and pharmaceuticals (Qian et al., 1992).

properties

IUPAC Name

ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2O4/c1-2-18-12(17)11(16)6-10(15)8-4-3-7(13)5-9(8)14/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLZWVABZPQWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629461
Record name Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate

CAS RN

478868-68-7
Record name Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2,4-dichloroacetophenone (3.78 g) in THF (20 ml) was cooled to −78° C. under a nitrogen atmosphere. To this stirred solution was added lithium diisopropylamide (LDA) (1.0 M, 22 ml) and the resulting solution was stirred at −78° C. for 15 minutes. Acetoxyacetyl chloride (2.3 ml) was injected and the mixture was stirred for 1 hour and then allowed to warm to room temperature. The reaction was quenched with 1N HCl and the product was extracted with diethyl ether (200 ml). The organic layer was dried, concentrated and recrystallized from ether/hexanes, yielding ethyl 4-(2,4-dichlorophenyl)-2,4-diketobutyrate (intermediate 1).
Quantity
3.78 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
2.3 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 20% sodium ethoxide-ethanol solution (17 g) was added to tetrahydrofuran (100 ml), and the mixture was cooled to 0° C. It took 60 minutes to dropwise add a solution of 2′,4′-dichloroacetophenone (9.45 g) and diethyl oxalate (7.30 g) in tetrahydrofuran (100 ml) to the mixture. After the completion of the dropping, the mixture was allowed to warm to a room temperature and stirred for 2 hours. To the mixture, 2-N hydrochloric acid (200 ml) and chloroform (200 ml) were added. The organic layer was collected by separation and dried over anhydrous magnesium sulfate, and the solvent was distilled off. Thus, the title compound (11.3 g, 78%) as a light-brown oily substance was obtained.
Name
sodium ethoxide ethanol
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.45 g
Type
reactant
Reaction Step Two
Quantity
7.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
2-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate
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Ethyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate

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